REACTION_CXSMILES
|
C(=O)(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].[CH:9]1([C:12](=O)[CH2:13][C:14](=O)[CH3:15])[CH2:11][CH2:10]1>O>[NH2:7][C:6]1[N:8]=[C:12]([CH:9]2[CH2:11][CH2:10]2)[CH:13]=[C:14]([CH3:15])[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(C)=O)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated by evaporation to a volume of 50 ml
|
Type
|
CONCENTRATION
|
Details
|
the cooled aqueous concentrate
|
Type
|
EXTRACTION
|
Details
|
is extracted three times with 100 ml of ethylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue crystallises to thus yield 5 g of the title compound, m.p. 113°-115° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=CC(=N1)C1CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |